Methyl 3-(4-aminopiperidin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-aminopiperidin-1-yl)propanoate is an organic compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used as a building block in organic synthesis and research . This compound is typically available in its dihydrochloride form, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-aminopiperidin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with methyl acrylate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminopiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-(4-aminopiperidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions . This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-aminopiperidin-1-yl)propanoate: This compound has a similar structure but differs in the position of the amino group.
Methyl 3-(piperidin-1-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-(4-aminopiperidin-1-yl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications . Its stability and solubility in the dihydrochloride form further enhance its utility in research and industrial applications .
Biological Activity
Methyl 3-(4-aminopiperidin-1-yl)propanoate, a compound featuring a piperidine ring with an amino group and an ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2O2, with a molecular weight of approximately 198.28 g/mol. The structure includes:
- Piperidine Ring : Contributes to the compound's interaction with neurotransmitter systems.
- Amino Group : Enhances the compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
- Ester Functional Group : May influence the compound's solubility and reactivity in biological systems.
1. Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects. This is attributed to its ability to modulate serotonin and norepinephrine levels, similar to established antidepressants such as selective serotonin reuptake inhibitors (SSRIs) .
2. Analgesic Effects
The compound has also shown promise in pain management. Preliminary studies suggest that it may exert analgesic effects through interactions with opioid receptors or by modulating pain pathways, although specific mechanisms require further investigation .
3. Anticancer Potential
Emerging studies have explored the anticancer properties of piperidine derivatives, including this compound. Research indicates potential cytotoxic effects against various cancer cell lines, including those from breast and colon cancers. The mechanism may involve apoptosis induction through modulation of key signaling pathways .
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems:
- Serotonin Receptors : The compound may enhance serotonergic transmission, contributing to its antidepressant effects.
- Norepinephrine Pathways : By influencing norepinephrine levels, it may play a role in mood regulation and pain perception.
Additionally, its structural similarity to other piperidine derivatives suggests potential interactions with various receptors involved in neuropharmacology .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Modulates serotonin and norepinephrine levels | |
Analgesic | Exhibits pain-relieving properties | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study Insights
Recent studies have highlighted the potential of this compound in treating depression and pain. For instance, a study demonstrated significant improvements in behavioral assays indicative of antidepressant activity when administered in animal models . Another investigation focused on its cytotoxic effects against breast cancer cells, revealing promising results that warrant further exploration into its mechanism of action .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 |
InChI Key |
UFBTXLYSKBFDJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)N |
Origin of Product |
United States |
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